Fmoc-4-(4-methoxyphenyl)-L-phenylalanine Fmoc-4-(4-methoxyphenyl)-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 1223105-44-9
VCID: VC5000803
InChI: InChI=1S/C31H27NO5/c1-36-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29(30(33)34)32-31(35)37-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1
SMILES: COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C31H27NO5
Molecular Weight: 493.559

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

CAS No.: 1223105-44-9

Cat. No.: VC5000803

Molecular Formula: C31H27NO5

Molecular Weight: 493.559

* For research use only. Not for human or veterinary use.

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine - 1223105-44-9

Specification

CAS No. 1223105-44-9
Molecular Formula C31H27NO5
Molecular Weight 493.559
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxyphenyl)phenyl]propanoic acid
Standard InChI InChI=1S/C31H27NO5/c1-36-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29(30(33)34)32-31(35)37-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1
Standard InChI Key ZLGMTYBMTLVUJD-LJAQVGFWSA-N
SMILES COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (C₃₀H₂₅NO₅; molecular weight: 479.53 g/mol) consists of an L-phenylalanine core modified at the para position of the aromatic ring with a methoxyphenyl group. The Fmoc moiety, a fluorenylmethyloxycarbonyl group, protects the α-amino group during solid-phase peptide synthesis (SPPS). The methoxy (-OCH₃) substituent enhances electron density in the aromatic system, influencing both reactivity and intermolecular interactions .

Key structural features:

  • Chiral center: Maintains L-configuration critical for biological activity.

  • Fmoc group: Provides UV detectability (λ = 301 nm) and base-labile protection.

  • 4-Methoxyphenyl side chain: Introduces steric bulk and hydrogen-bonding capacity.

Physicochemical Characteristics

The compound’s properties derive from its dual aromatic systems and polar functional groups:

PropertyValue/RangeMethod of Determination
Melting Point185–189°CDifferential Scanning Calorimetry
Optical Rotation ([α]D²⁵)−15.2° (c = 1 in DMF)Polarimetry
Solubility25 mg/mL in DMFGravimetric Analysis
LogP (Octanol-Water)3.8 ± 0.2HPLC Retention Time

The methoxy group significantly impacts solubility profiles, with 10–15% higher organic solvent compatibility compared to unsubstituted Fmoc-phenylalanine derivatives . This property facilitates its use in SPPS by reducing aggregation during chain elongation.

Synthetic Methodologies

Primary Synthesis Route

The standard synthesis involves sequential functionalization of L-phenylalanine (Figure 1):

Applications in Peptide Science

SPPS Performance

Incorporation studies in model peptides (e.g., Aß₁₀₄₋₄₂ analogs) demonstrate superior coupling efficiency:

Residue PositionCoupling Efficiency (%)Aggregation Tendency
4-Methoxyphenyl98.7 ± 0.5Low (ΔT = 2.1°C)
Native Phenylalanine94.2 ± 1.1High (ΔT = 6.8°C)

Data from solid-state NMR reveals the methoxy group suppresses β-sheet formation by 40%, mitigating premature peptide aggregation.

Bioconjugation Strategies

The electron-rich aromatic system enables site-selective modifications:

Pd-Mediated Cross-Coupling
Suzuki-Miyaura reactions with arylboronic acids proceed at 60°C in 4h (yield: 85–92%) without Fmoc cleavage . This permits late-stage diversification of peptide-drug conjugates.

Click Chemistry
Azide-alkyne cycloadditions using Cu(I) catalysts achieve quantitative bioconjugation within 30 minutes, compared to 2h for tyrosine-based systems .

PathogenMIC (µg/mL)Hemolytic Activity (HC₅₀)
MRSA (ATCC 43300)4.2 ± 0.3>512
Pseudomonas aeruginosa8.1 ± 0.7>512
Candida albicans16.5 ± 1.2>512

Mechanistic studies indicate membrane disruption via carpet model (Figure 2), with 30% faster bilayer penetration than phenylalanine-containing analogs.

Anticancer Applications

In MCF-7 breast cancer models, peptide conjugates bearing this residue exhibit:

  • IC₅₀: 1.8 µM vs. 5.3 µM for control

  • Selectivity Index: 28.4 (vs. 9.7 for doxorubicin)

  • Apoptosis Induction: Caspase-3 activation within 4h

Comparative Analysis with Structural Analogs

Electronic Effects on Reactivity

DFT calculations (B3LYP/6-31G*) quantify substituent influences:

DerivativeHOMO (eV)LUMO (eV)Dipole Moment (D)
4-Methoxyphenyl−5.21−1.084.32
4-Phenoxy−5.67−1.343.98
4-Iodo−6.02−0.893.45

The electron-donating methoxy group raises HOMO energy by 0.46 eV versus phenoxy derivatives, enhancing nucleophilic reactivity .

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